7-fluoro-6-methyl-1H-quinazolin-4-one
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Overview
Description
The compound identified as “7-fluoro-6-methyl-1H-quinazolin-4-one” is a chemical entity with unique properties and applications. It is important in various scientific fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-fluoro-6-methyl-1H-quinazolin-4-one” involves specific reaction conditions and reagents. The preparation methods typically include multi-step organic synthesis, where each step requires precise control of temperature, pressure, and pH to ensure the desired product is obtained. The synthetic routes often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to monitor and control the reaction parameters. The industrial methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“7-fluoro-6-methyl-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
“7-fluoro-6-methyl-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: “this compound” is used in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of “7-fluoro-6-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.
Properties
IUPAC Name |
7-fluoro-6-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-6-8(3-7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUIJBWDORWOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1F)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.